Cas no 66419-03-2 ((4R,4aS,8aR)-6-methyl-4-(propan-2-yl)-3,4,4a,7,8,8a-hexahydronaphthalene-1-carboxylic acid)

(4R,4aS,8aR)-6-methyl-4-(propan-2-yl)-3,4,4a,7,8,8a-hexahydronaphthalene-1-carboxylic acid structure
66419-03-2 structure
Product Name:(4R,4aS,8aR)-6-methyl-4-(propan-2-yl)-3,4,4a,7,8,8a-hexahydronaphthalene-1-carboxylic acid
Numero CAS:66419-03-2
MF:C15H22O2
MW:234.333984851837
CID:1710129
PubChem ID:442392
Update Time:2025-04-21

(4R,4aS,8aR)-6-methyl-4-(propan-2-yl)-3,4,4a,7,8,8a-hexahydronaphthalene-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (4R,4aS,8aR)-6-methyl-4-(propan-2-yl)-3,4,4a,7,8,8a-hexahydronaphthalene-1-carboxylic acid
    • (4R,4aS,8aR)-6-methyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydronaphthalene-1-carboxylic acid
    • UNII-DR07Q5J492
    • CHEBI:9054
    • 1-Naphthalenecarboxylic acid, 3,4,4a,7,8,8a-hexahydro-6-methyl-4-(1-methylethyl)-, (4R-(4alpha,4aalpha,8aalpha))-
    • C09721
    • DR07Q5J492
    • 1-Naphthalenecarboxylic acid, 3,4,4a,7,8,8a-hexahydro-6-methyl-4-(1-methylethyl)-, (4R,4aS,8aR)-
    • CHEMBL1087671
    • Sclerosporin
    • 66419-03-2
    • DTXSID70331818
    • Q27108254
    • (+)-Sclerosporin
    • 1-NAPHTHALENECARBOXYLIC ACID, 3,4,4A,7,8,8A-HEXAHYDRO-6-METHYL-4-(1-METHYLETHYL)-, (4R-(4.ALPHA.,4A.ALPHA.,8A.ALPHA.))-
    • Inchi: 1S/C15H22O2/c1-9(2)11-6-7-13(15(16)17)12-5-4-10(3)8-14(11)12/h7-9,11-12,14H,4-6H2,1-3H3,(H,16,17)/t11-,12+,14-/m1/s1
    • Chiave InChI: WMNZIVZTRJKKHL-MBNYWOFBSA-N
    • Sorrisi: OC(C1=CC[C@H](C(C)C)[C@H]2C=C(C)CC[C@H]21)=O

Proprietà calcolate

  • Massa esatta: 234.16206
  • Massa monoisotopica: 234.161979940g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 376
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • PSA: 37.3
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd